BML-288

Description

Properties

IUPAC Name |

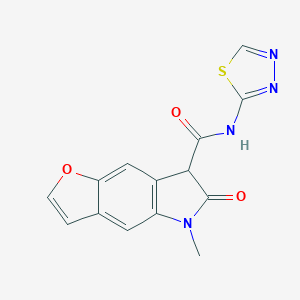

5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S/c1-18-9-4-7-2-3-21-10(7)5-8(9)11(13(18)20)12(19)16-14-17-15-6-22-14/h2-6,11H,1H3,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMLSKSSPKAKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C3C(=C2)C=CO3)C(C1=O)C(=O)NC4=NN=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465947 | |

| Record name | 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851681-89-5 | |

| Record name | 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BML-288: A Potent and Selective Inhibitor of Phosphodiesterase 2 (PDE2)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BML-288 is a potent and selective small molecule inhibitor of phosphodiesterase 2 (PDE2), a key enzyme in the regulation of cyclic nucleotide signaling. This document provides a comprehensive overview of the function and mechanism of action of this compound, including its effects on the PDE2 signaling pathway. Detailed experimental protocols for the characterization of this compound and similar inhibitors are provided, along with quantitative data and visualizations to facilitate a deeper understanding of its biochemical and cellular functions.

Introduction to this compound

This compound, also known as compound Oxindole 1, is a valuable chemical tool for studying the physiological and pathological roles of PDE2.[1][2] Its high potency and selectivity make it a preferred compound for in vitro and in vivo investigations into the therapeutic potential of PDE2 inhibition. Chemically, this compound is identified as 6,7-Dihydro-5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-5H-furo[2,3-f]indole-7-carboxamide.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₄O₃S | [2][3] |

| Molecular Weight | 314.32 g/mol | [2][3] |

| CAS Number | 851681-89-5 | [3] |

| Purity | ≥98% | [3] |

| Formulation | Powder | [3] |

| Solubility | Soluble in DMSO (up to 25 mg/ml) | [3] |

| Storage | -20℃ | [3] |

| Stability | ≥ 2 years | [3] |

Mechanism of Action: Inhibition of PDE2

This compound exerts its biological effects through the potent and selective inhibition of phosphodiesterase 2 (PDE2). Phosphodiesterases are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4]

The Role of PDE2 in Cellular Signaling

PDE2 is a unique member of the PDE family as it is a dual-substrate enzyme, capable of hydrolyzing both cAMP and cGMP.[4] A distinguishing feature of PDE2 is its allosteric activation by cGMP. Binding of cGMP to the regulatory GAF domains of PDE2 enhances its catalytic activity, particularly its ability to hydrolyze cAMP.[4][5] This positions PDE2 as a critical integrator of the cAMP and cGMP signaling pathways.

The signaling pathway involving PDE2 can be summarized as follows:

-

Activation of Adenylyl and Guanylyl Cyclases: Hormonal or neurotransmitter stimulation of G-protein coupled receptors (GPCRs) or other signaling molecules leads to the activation of adenylyl cyclase (AC) and guanylyl cyclase (GC), which synthesize cAMP and cGMP, respectively.

-

Role of cAMP and cGMP: These cyclic nucleotides act as second messengers, activating downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a multitude of cellular proteins to elicit a physiological response.

-

PDE2-mediated Hydrolysis: PDE2 hydrolyzes cAMP and cGMP to their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP), thus terminating their signaling.

-

cGMP-dependent Regulation of cAMP Signaling: In the presence of elevated cGMP levels (e.g., following nitric oxide signaling), cGMP binds to the allosteric sites of PDE2, leading to increased hydrolysis of cAMP. This provides a mechanism for cGMP to negatively regulate cAMP signaling.

This compound as a PDE2 Inhibitor

This compound acts as a competitive inhibitor at the catalytic site of PDE2, preventing the binding and subsequent hydrolysis of cAMP and cGMP. By inhibiting PDE2, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby potentiating the signaling pathways mediated by these second messengers.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various studies.

Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

| Parameter | Value | Reference |

| IC50 | 40 nM | [1][2][3][6] |

Selectivity Profile

This compound exhibits high selectivity for PDE2 over other enzymes.

| Target | Activity | Reference |

| PDE2 | Potent Inhibition | [3] |

| Other PDEs | More selective than EHNA | [3] |

| Panel of >80 Receptors, Ion Channels, and Enzymes | No effect | [3] |

| 5-Lipoxygenase (5-LO) | No inhibition | [6] |

| Cyclooxygenase (COX-1) | No inhibition | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize PDE2 inhibitors like this compound.

Protocol for Determination of PDE2 Inhibitory Activity (IC50)

This protocol describes a common method for determining the IC50 value of a PDE2 inhibitor using a radioenzymatic assay.

Objective: To determine the concentration of this compound required to inhibit 50% of PDE2 enzymatic activity.

Materials:

-

Recombinant human PDE2 enzyme

-

[³H]-cAMP or [³H]-cGMP (substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Ion-exchange resin (e.g., DEAE-Sephadex)

-

Scintillation cocktail

-

Microcentrifuge tubes, pipettes, scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations (e.g., from 1 pM to 100 µM).

-

Prepare a solution of PDE2 enzyme in assay buffer to a final concentration that results in approximately 10-30% hydrolysis of the substrate during the reaction time.

-

Prepare a solution of [³H]-cAMP or [³H]-cGMP in assay buffer.

-

-

Enzymatic Reaction:

-

In microcentrifuge tubes, combine the assay buffer, the PDE2 enzyme solution, and the different concentrations of this compound (or vehicle control - DMSO).

-

Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the enzyme activity.

-

Terminate the reaction by heat inactivation (e.g., boiling for 1-2 minutes).

-

-

Nucleotidase Digestion:

-

Cool the samples on ice.

-

Add snake venom nucleotidase to each tube to convert the [³H]-5'-AMP or [³H]-5'-GMP product to [³H]-adenosine or [³H]-guanosine.

-

Incubate for 10 minutes at 30°C.

-

-

Separation and Quantification:

-

Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using ion-exchange chromatography.

-

Apply the reaction mixture to a pre-equilibrated ion-exchange column.

-

Wash the column with a low-salt buffer to elute the [³H]-nucleoside.

-

Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.[7]

-

Protocol for Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of this compound against a panel of other enzymes, such as different PDE isoforms or other unrelated enzymes.

Objective: To determine the inhibitory activity of this compound against a panel of off-target enzymes to assess its selectivity.

Materials:

-

This compound

-

A panel of purified enzymes (e.g., other PDE isoforms, kinases, proteases)

-

Specific substrates and assay buffers for each enzyme in the panel

-

Detection reagents appropriate for each enzyme assay (e.g., radiolabeled substrates, colorimetric or fluorescent substrates)

-

Multi-well plates (e.g., 96-well or 384-well)

-

Plate reader (or other appropriate detection instrument)

Procedure:

-

Enzyme Panel Selection:

-

Select a panel of enzymes that are relevant to the potential therapeutic application or known off-target liabilities of the inhibitor class. This should include other members of the same enzyme family (e.g., other PDEs) and unrelated enzymes.

-

-

Assay Adaptation:

-

For each enzyme in the panel, use an established and validated activity assay. The assay format should be compatible with a multi-well plate format for higher throughput.

-

-

Inhibitor Screening:

-

Perform single-point inhibition assays by testing this compound at one or two high concentrations (e.g., 1 µM and 10 µM) against each enzyme in the panel.

-

For each enzyme, set up reactions containing the enzyme, its specific substrate, the appropriate assay buffer, and either this compound or a vehicle control.

-

Measure the enzyme activity in the presence and absence of the inhibitor.

-

-

IC50 Determination for "Hits":

-

If significant inhibition (e.g., >50%) is observed in the single-point screen for any of the off-target enzymes, perform a full dose-response analysis to determine the IC50 value for that enzyme, as described in Protocol 4.1.

-

-

Data Analysis:

-

Calculate the percent inhibition for each enzyme at the tested concentrations of this compound.

-

Compare the IC50 value for the primary target (PDE2) with the IC50 values for any off-target enzymes. The ratio of these values provides a measure of selectivity.

-

Conclusion

This compound is a potent and selective inhibitor of PDE2, making it an invaluable tool for elucidating the role of this enzyme in various physiological and disease processes. Its ability to modulate cyclic nucleotide signaling pathways has significant implications for research in areas such as cardiovascular disease, neurological disorders, and inflammation. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists working with this compound and other PDE2 inhibitors, facilitating further advancements in this field of research.

References

- 1. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. benchchem.com [benchchem.com]

- 4. abcam.co.jp [abcam.co.jp]

- 5. promega.com [promega.com]

- 6. Kinase Selectivity Profiling Systems—General Panel [promega.com]

- 7. researchgate.net [researchgate.net]

BML-288: A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective PDE2 Inhibitor, CAS Number 851681-89-5

This technical guide provides a comprehensive overview of BML-288, a potent and selective phosphodiesterase Type II (PDE2) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound, particularly in the context of osteoarthritis pain.

Core Compound Data

This compound is a synthetic, small molecule inhibitor of phosphodiesterase Type II (PDE2). Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 851681-89-5 |

| Molecular Formula | C₁₄H₁₀N₄O₃S |

| Molecular Weight | 314.32 g/mol [1] |

| Potency (IC₅₀) | 40 nM[1] |

| Selectivity | Demonstrates no inhibition of 5-lipoxygenase (5-LO) or cyclooxygenase (COX-1)[1]. A related compound showed >1000-fold selectivity for PDE2 over a panel of other PDEs[2]. |

| Oral Bioavailability (Rat) | 78%[2] |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C under desiccating conditions for up to 12 months[1]. |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of phosphodiesterase Type II (PDE2). PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A key feature of PDE2 is its allosteric activation by cGMP, which increases its cAMP hydrolytic activity.

By inhibiting PDE2, this compound prevents the degradation of cAMP and cGMP, leading to their intracellular accumulation. This elevation of cyclic nucleotides modulates the activity of downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate a variety of cellular substrates to elicit a physiological response. In the context of pain and inflammation, this can lead to the modulation of signaling pathways involved in nociception and immune responses.

Experimental Protocols

While detailed, step-by-step protocols for this compound are not extensively published, the following sections provide methodologies based on available literature and standard practices for PDE2 inhibitors.

In Vitro PDE2 Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the IC₅₀ of a compound against PDE2.

Objective: To quantify the concentration-dependent inhibition of PDE2 by this compound.

Materials:

-

Recombinant human PDE2A

-

This compound

-

cAMP or cGMP substrate

-

5'-nucleotidase

-

Assay buffer (e.g., Tris-HCl based buffer with MgCl₂)

-

Detection reagent (e.g., a phosphate sensor like Malachite Green)

-

Microplate reader

Workflow:

Procedure:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in assay buffer.

-

Add the diluted this compound or vehicle control to the wells of a microplate.

-

Add the PDE2 enzyme to each well.

-

Pre-incubate the plate.

-

Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

-

Incubate to allow the reaction to proceed.

-

Stop the PDE reaction and initiate the conversion of the product (AMP or GMP) to phosphate by adding 5'-nucleotidase.

-

Incubate to allow for the generation of phosphate.

-

Add the detection reagent and measure the signal.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Osteoarthritis Pain Model in Rats

The following protocol is based on the study that demonstrated the analgesic efficacy of a selective PDE2 inhibitor, which included compounds related to this compound[2].

Objective: To assess the analgesic effect of this compound in a rat model of osteoarthritis pain.

Model:

-

Animal: Male Lewis rats.

-

Induction of Osteoarthritis: Intra-articular injection of a chemical irritant (e.g., mono-iodoacetate) into the knee joint to induce cartilage degradation and inflammation, mimicking osteoarthritis pain.

Experimental Procedure:

-

Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

-

Induction of Osteoarthritis: Anesthetize the rats and administer an intra-articular injection of the inducing agent into one of the knee joints. The contralateral knee can be injected with saline to serve as a control.

-

Pain Assessment: At a predetermined time point after induction (e.g., 14-21 days), assess pain-related behaviors. A common method is the measurement of hind paw weight-bearing using an incapacitance tester. This device measures the weight distribution between the injured and uninjured hind limbs.

-

Treatment: Administer this compound or a vehicle control. A study on a closely related compound showed significant analgesic activity at a subcutaneous dose of 10 mg/kg[2].

-

Post-treatment Assessment: Measure hind paw weight-bearing at various time points after drug administration (e.g., 1 and 3 hours post-dose) to evaluate the analgesic effect[2].

Data Analysis:

-

Compare the weight distribution between the ipsilateral (injured) and contralateral (uninjured) hind limbs before and after treatment.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the analgesic effect of this compound compared to the vehicle control.

Pharmacokinetics

A study on a closely related pyrazolodiazepinone PDE2 inhibitor demonstrated good pharmacokinetic properties and excellent oral bioavailability (F=78%) in rats[2]. While specific pharmacokinetic parameters for this compound are not publicly available, a representative experimental design for a pharmacokinetic study in rats is provided below.

Objective: To determine the pharmacokinetic profile of this compound in rats after oral and intravenous administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration:

-

Intravenous (IV): Administer this compound dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) as a bolus injection into the tail vein.

-

Oral (PO): Administer this compound suspended in a vehicle (e.g., 0.5% methylcellulose) via oral gavage.

-

-

Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at multiple time points after drug administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Oral bioavailability (F%) calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Summary and Future Directions

This compound is a potent and selective PDE2 inhibitor with demonstrated efficacy in a preclinical model of osteoarthritis pain. Its favorable oral bioavailability suggests its potential as a therapeutic agent. The mechanism of action, centered on the elevation of intracellular cAMP and cGMP, offers a promising approach for the treatment of conditions characterized by dysregulated cyclic nucleotide signaling.

Future research should focus on:

-

Elucidating the detailed downstream signaling pathways activated by this compound in relevant cell types, such as chondrocytes and sensory neurons.

-

Conducting comprehensive in vivo studies to establish a dose-response relationship and to evaluate the long-term efficacy and safety of this compound in chronic pain models.

-

Investigating the therapeutic potential of this compound in other indications where PDE2 inhibition may be beneficial, such as neurological and cardiovascular disorders.

This technical guide provides a foundation for researchers to understand and utilize this compound in their studies. Further investigation into this promising compound is warranted to fully explore its therapeutic potential.

References

BML-288: A Technical Guide to a Potent and Selective PDE2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-288 is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), a key enzyme in the regulation of cyclic nucleotide signaling. This document provides a comprehensive technical overview of the molecular structure, properties, and biological activity of this compound. It includes a summary of its physicochemical and pharmacological properties, a detailed description of the PDE2 signaling pathway it modulates, and representative experimental protocols for its use in in vitro research. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of PDE2 inhibition.

Molecular Structure and Properties

This compound, with the formal name 6,7-Dihydro-5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-5H-furo[2,3-f]indole-7-carboxamide, is a small molecule inhibitor of phosphodiesterase 2 (PDE2).[1] Its chemical structure is characterized by a furo[2,3-f]indole core.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₄O₃S | [1][2][3] |

| Molecular Weight | 314.32 g/mol | [1][3] |

| CAS Number | 851681-89-5 | [1][2][3] |

| Appearance | Powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO (up to 25 mg/ml)[1], Soluble in water (up to 20 mg/mL)[1] | [1] |

| Storage | Store at -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

Pharmacological Properties of this compound

This compound is a potent and selective inhibitor of the phosphodiesterase 2 (PDE2) enzyme. A summary of its pharmacological properties is provided in Table 2.

| Property | Value | Source |

| Target | Phosphodiesterase 2 (PDE2) | [1] |

| Activity | Potent and selective inhibitor | [1] |

| IC₅₀ | 40 nM | [1][2] |

| Cell Permeability | Cell permeable | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the specific inhibition of phosphodiesterase 2 (PDE2). PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. A key feature of PDE2 is its allosteric activation by cGMP, which increases its rate of cAMP hydrolysis. By inhibiting PDE2, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This, in turn, activates downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG).

The signaling pathway modulated by this compound is depicted in the following diagram:

Experimental Protocols

The following sections provide representative protocols for the use of this compound in in vitro cell-based assays.

Preparation of this compound Stock Solution

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex or sonicate briefly until the powder is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell-Based Assay Workflow

A general workflow for assessing the effect of this compound on cultured cells is outlined below. This can be adapted for various specific assays, such as measuring cell viability, proliferation, or specific signaling events.

Example Protocol: In Vitro PDE2 Inhibition Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound on PDE2 in a cell-free system.

Materials:

-

Recombinant human PDE2 enzyme

-

cAMP or cGMP substrate

-

This compound

-

Assay buffer

-

Detection reagents (e.g., fluorescent or luminescent-based)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a microplate, add the recombinant PDE2 enzyme to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time at room temperature.

-

Initiate the reaction by adding the cAMP or cGMP substrate.

-

Incubate for a defined period to allow for enzymatic activity.

-

Stop the reaction and add the detection reagents according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the roles of PDE2 in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of PDE2 inhibition. This technical guide provides foundational information to support the design and execution of experiments utilizing this compound, and to aid in the interpretation of the resulting data. Further research into the therapeutic applications of this compound and other PDE2 inhibitors is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of phosphodiesterase 2 augments cGMP and cAMP signaling to ameliorate pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

BML-288 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-288 is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), a key enzyme in cyclic nucleotide signaling. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound serves as a valuable tool for investigating the physiological and pathological roles of PDE2. This document provides a comprehensive overview of the target selectivity profile of this compound, summarizing available quantitative data, outlining experimental methodologies, and illustrating relevant signaling pathways. While this compound is primarily characterized as a PDE2 inhibitor, its reported activities extend to the modulation of Wnt signaling and the induction of senolysis, the selective elimination of senescent cells. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their studies.

Core Target: Phosphodiesterase 2 (PDE2)

Quantitative Data: PDE2 Inhibition

| Compound | Target | IC50 | Reference |

| This compound | PDE2 | 40 nM | [1][2] |

Experimental Protocol: PDE2 Enzymatic Assay

A common method to determine the inhibitory activity of a compound against PDE2 is a biochemical enzymatic assay. The following is a generalized protocol based on standard laboratory practices.

Objective: To measure the IC50 of this compound for PDE2.

Materials:

-

Recombinant human PDE2A enzyme

-

Cyclic guanosine monophosphate (cGMP) or cyclic adenosine monophosphate (cAMP) as substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

This compound stock solution (in DMSO)

-

Detection reagents (e.g., a commercially available PDE assay kit utilizing fluorescence polarization, FRET, or luminescence)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the PDE2 enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the cGMP or cAMP substrate.

-

Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

Stop the reaction according to the detection kit's instructions.

-

Add the detection reagents and measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Wnt Signaling Pathway Modulation

Some literature suggests a role for this compound in the activation of the Wnt signaling pathway. However, the direct mechanism by which PDE2 inhibition by this compound leads to Wnt activation is not well-elucidated in publicly available resources. In contrast, some studies indicate that inhibition of other PDE families (PDE5 and PDE10) can lead to the suppression of Wnt/β-catenin signaling through the activation of cGMP/PKG signaling. This suggests a complex and potentially indirect relationship that requires further investigation.

Experimental Protocol: TCF/LEF Reporter Assay

To investigate the effect of this compound on Wnt signaling, a TCF/LEF reporter assay is commonly employed. This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical Wnt pathway.

Objective: To determine if this compound activates Wnt/β-catenin signaling.

Materials:

-

A suitable cell line (e.g., HEK293T)

-

TCF/LEF luciferase reporter plasmid

-

A constitutively active control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

Luciferase assay reagents

-

Luminometer

Procedure:

-

Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or a known Wnt agonist/antagonist as positive/negative controls.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure both firefly (from the TCF/LEF reporter) and Renilla (from the control plasmid) luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the effect on Wnt signaling.

Senolytic Activity

Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-Gal) Assay

A hallmark of senescent cells is the increased activity of senescence-associated β-galactosidase at pH 6.0. A common method to assess the senolytic activity of a compound is to measure the reduction in the number of SA-β-Gal positive cells after treatment.

Objective: To evaluate the senolytic activity of this compound.

Materials:

-

A suitable cell line for inducing senescence (e.g., IMR-90 human fibroblasts)

-

Method to induce senescence (e.g., replicative exhaustion, doxorubicin treatment)

-

This compound stock solution (in DMSO)

-

SA-β-Gal staining solution (containing X-gal)

-

Fixation solution (e.g., formaldehyde/glutaraldehyde)

-

Microscope

Procedure:

-

Induce senescence in the chosen cell line. A parallel culture of non-senescent (control) cells should be maintained.

-

Treat both senescent and non-senescent cell populations with various concentrations of this compound for a defined period (e.g., 48-72 hours).

-

After treatment, wash the cells with PBS and fix them.

-

Stain the cells with the SA-β-Gal staining solution at 37°C in a CO2-free incubator until a blue color develops in senescent cells (can take several hours to overnight).

-

Wash the cells with PBS and visualize them under a microscope.

-

Quantify the number of blue (SA-β-Gal positive) cells and the total number of cells in multiple fields of view for each condition.

-

Calculate the percentage of senescent cells remaining after treatment with this compound compared to the vehicle-treated control to assess its senolytic efficacy. Cell viability assays (e.g., MTT, CellTiter-Glo) can be run in parallel on both senescent and non-senescent populations to determine the IC50 for each and calculate a senolytic index.

Summary and Future Directions

This compound is a well-established potent and selective inhibitor of PDE2. Its utility as a chemical probe for studying the roles of PDE2 in various biological processes is clear. However, the reported effects of this compound on Wnt signaling and cellular senescence require further in-depth investigation to elucidate the precise mechanisms of action and to obtain robust quantitative data. Future studies should focus on:

-

Comprehensive Selectivity Profiling: A broad screen of this compound against all human PDE family members would provide a more complete understanding of its selectivity.

-

Mechanism of Wnt Activation: Detailed mechanistic studies are needed to clarify how PDE2 inhibition by this compound might lead to the activation of the Wnt signaling pathway, a finding that appears to be at odds with some of the existing literature on PDE inhibitors and Wnt signaling.

-

Quantitative Senolytic Profiling: Determining the IC50 values of this compound in various senescent and non-senescent cell types is crucial to validate and quantify its senolytic potential.

This technical guide provides a summary of the current knowledge on the target selectivity profile of this compound. As research progresses, a more complete picture of its biological activities and therapeutic potential will undoubtedly emerge.

References

BML-288: A Phosphodiesterase 2 Inhibitor for Investigating Osteoarthritis Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoarthritis (OA) is a leading cause of chronic pain and disability, with a significant unmet need for effective disease-modifying and analgesic therapies. Emerging research has identified the cyclic guanosine monophosphate (cGMP) signaling pathway as a promising target for therapeutic intervention in pain and inflammation associated with OA. BML-288, a potent and selective inhibitor of phosphodiesterase Type II (PDE2), represents a key chemical tool for exploring the therapeutic potential of this pathway. PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cGMP, with its activity allosterically stimulated by cGMP. By inhibiting PDE2, compounds like this compound can elevate intracellular cGMP levels, thereby modulating downstream signaling cascades implicated in nociception and inflammation. This guide provides a comprehensive overview of the core scientific principles, preclinical evidence, and experimental methodologies relevant to the investigation of this compound and other PDE2 inhibitors in the context of osteoarthritis pain research.

The Role of Phosphodiesterase 2 in Osteoarthritis Pathophysiology

Phosphodiesterase 2 (PDE2) is an enzyme that plays a crucial role in regulating intracellular levels of the second messengers cAMP and cGMP.[1] In the context of osteoarthritis, the modulation of these signaling molecules is of significant interest. The cGMP pathway, in particular, has been implicated in pain transmission and processing.[2] Inhibition of PDE2 leads to an accumulation of cGMP, which can activate cGMP-dependent protein kinase (PKG) and influence various downstream targets involved in inflammation and neuronal sensitization.[2]

While research directly investigating this compound in osteoarthritis models is not yet widely published, studies on other selective PDE2 inhibitors have demonstrated analgesic effects in preclinical models of OA pain.[3] This suggests that PDE2 is a viable target for the development of novel OA pain therapeutics. However, the precise cellular mechanisms within the joint are still under investigation. One study on human osteoarthritic chondrocytes indicated that selective PDE2 inhibition did not attenuate interleukin-1β-induced nitric oxide production, suggesting that the analgesic effects may not be directly mediated through this specific pathway in chondrocytes, or that other joint tissues, such as the synovium or sensory neurons, are the primary sites of action.[4]

Preclinical Efficacy of Selective PDE2 Inhibition in an Osteoarthritis Pain Model

A key study by Plummer et al. (2013) provides compelling evidence for the potential of PDE2 inhibitors in treating OA pain.[3] While this study did not use this compound specifically, it detailed the development and in vivo testing of a potent and selective pyrazolodiazepinone PDE2 inhibitor, compound 22.

Table 1: In Vivo Efficacy of a Selective PDE2 Inhibitor (Compound 22) in a Rat Model of Osteoarthritis Pain[3]

| Time Point Post-Dose | Analgesic Activity (% Reversal of MIA-induced Weight Bearing Deficit) |

| 1 hour | Significant |

| 3 hours | Significant |

Note: The study reported significant analgesic activity at a 10 mg/kg subcutaneous dose. The exact percentage of reversal was not quantified in the abstract but was stated as significant.

Table 2: Pharmacokinetic Properties of a Selective PDE2 Inhibitor (Compound 22) in Rats[3]

| Parameter | Value |

| Bioavailability (F%) | 78% |

Experimental Protocols

In Vivo Model of Osteoarthritis Pain[3]

-

Model: Monoiodoacetate (MIA)-induced model of osteoarthritis in rats. This is a widely used model that induces cartilage degradation and pain behaviors that mimic human OA.

-

Induction: A single intra-articular injection of MIA into the knee joint of the rats.

-

Pain Assessment: The primary endpoint for pain assessment was weight-bearing deficit, measured using an incapacitance tester. This method quantifies the distribution of weight between the injured and uninjured hind limbs, with a greater deficit indicating more pain.

-

Dosing: The selective PDE2 inhibitor (compound 22) was administered as a single subcutaneous dose of 10 mg/kg.

-

Time Points: Analgesic effects were evaluated at 1 and 3 hours post-dosing.

PDE Inhibition Assays[3][5]

-

Objective: To determine the potency and selectivity of the inhibitor against various phosphodiesterase enzymes.

-

Methodology: Recombinant, full-length human PDE enzymes were used. The inhibitory activity was measured by assessing the hydrolysis of radiolabeled cAMP or cGMP. The amount of hydrolyzed substrate was quantified using scintillation counting.

-

Selectivity Profiling: The inhibitor was tested against a panel of PDE enzymes (PDE1A, 1B, 3A, 3B, 4A, 4B, 4C, 4D, 5, 6, 7A, 7B, 8A, 8B, 9, 10, and 11) to determine its selectivity for PDE2.

Visualizing the Mechanism and Workflow

Signaling Pathway of PDE2 Inhibition in Pain Modulation

Caption: Proposed signaling pathway for the analgesic effect of this compound.

Experimental Workflow for Preclinical Evaluation

Caption: A typical experimental workflow for evaluating this compound in an OA pain model.

Discussion and Future Directions

The existing preclinical data for selective PDE2 inhibitors provide a strong rationale for investigating this compound as a potential therapeutic agent for osteoarthritis pain.[3] The significant analgesic effect observed in a validated animal model highlights the promise of this target. However, the conflicting in vitro data from human chondrocytes underscores the need for further research to elucidate the precise mechanism of action.[4]

Future research should focus on:

-

Directly evaluating this compound in the MIA and other preclinical models of OA to confirm its efficacy and establish a dose-response relationship.

-

Investigating the cellular and molecular mechanisms by which PDE2 inhibition alleviates OA pain. This could involve studying the effects of this compound on synoviocytes, immune cells, and dorsal root ganglion neurons.

-

Exploring the potential for disease-modifying effects. While the initial evidence points towards an analgesic role, the anti-inflammatory properties of elevating cGMP suggest that PDE2 inhibitors could also impact the progression of joint damage.

-

Assessing the safety and tolerability of this compound in longer-term studies to support its potential for clinical development.

References

- 1. Phosphodiesterase 2 - Wikipedia [en.wikipedia.org]

- 2. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent selective bioavailable phosphodiesterase 2 (PDE2) inhibitors active in an osteoarthritis pain model. Part II: optimization studies and demonstration of in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase isoenzyme families in human osteoarthritis chondrocytes – functional importance of phosphodiesterase 4 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BML-281: A Potent and Selective HDAC6 Inhibitor Modulating Non-Canonical Wnt Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "BML-288" did not yield a specific molecule. Based on the similarity in nomenclature and the available scientific literature, this document focuses on BML-281 , a compound with a well-documented discovery, synthesis, and biological profile. It is presumed that "this compound" was a typographical error.

Abstract

BML-281, also known as CAY10603, has emerged as a significant research tool and potential therapeutic lead due to its potent and highly selective inhibition of histone deacetylase 6 (HDAC6). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of BML-281. It details its mechanism of action, particularly its role in modulating the non-canonical Wnt signaling pathway to promote neuronal differentiation. This document is intended to serve as a valuable resource for researchers in the fields of drug discovery, neurobiology, and oncology, providing detailed experimental protocols and a summary of key quantitative data.

Discovery and Rationale

BML-281 was developed as part of a research effort to create more selective inhibitors of histone deacetylases. While many early HDAC inhibitors were pan-HDAC inhibitors, affecting multiple HDAC isoforms, there was a growing need for isoform-selective probes to dissect the specific biological roles of each HDAC enzyme. HDAC6, a unique cytoplasmic-localized, tubulin-deacetylating enzyme, was identified as a promising target for therapeutic intervention in a variety of diseases, including cancer and neurodegenerative disorders.

The discovery of BML-281 is described in a 2008 publication by Kozikowski and colleagues in the Journal of Medicinal Chemistry. The researchers utilized a nitrile oxide cycloaddition (NOC) reaction to generate a novel class of enzyme-selective HDAC inhibitors, leading to the identification of BML-281 with its remarkable picomolar potency for HDAC6.

Synthesis of BML-281

The chemical name for BML-281 is tert-butyl 4-(3-(7-(hydroxyamino)-7-oxoheptylcarbamoyl)isoxazol-5-yl)phenylcarbamate. The synthesis involves a multi-step process culminating in the formation of the hydroxamic acid moiety, which is crucial for its zinc-chelating activity in the active site of HDAC enzymes. While the exact, detailed protocol from the primary literature is proprietary, a plausible synthetic route can be constructed based on its structure and established organic chemistry principles.

The synthesis would likely involve the formation of the isoxazole core, followed by amide coupling and final deprotection steps. A key step is the reaction of a nitrile oxide with an appropriate alkyne to form the isoxazole ring. Subsequently, the carboxylic acid on the isoxazole is activated and coupled with a protected aminoheptanohydroxamic acid derivative. The final step would involve the removal of protecting groups to yield BML-281.

Biological Activity and Quantitative Data

BML-281 is a highly potent and selective inhibitor of HDAC6. Its inhibitory activity has been quantified against a panel of HDAC isoforms, demonstrating significant selectivity. Furthermore, its anti-proliferative effects have been evaluated in various cancer cell lines.

| Target | IC50 | Reference |

| HDAC6 | 2 pM | [1] |

| HDAC1 | 271 nM | [1] |

| HDAC2 | 252 nM | [1] |

| HDAC3 | 0.42 nM | [1] |

| HDAC8 | 6851 nM | [1] |

| HDAC10 | 90.7 nM | [1] |

Table 1: Inhibitory Activity of BML-281 against HDAC Isoforms.

| Cell Line | Cancer Type | IC50 | Reference |

| BxPC-3 | Pancreatic | 1 µM | [1] |

| HupT3 | Pancreatic | 0.3 µM | [1] |

| Mia Paca-2 | Pancreatic | 0.1 µM | [1] |

| Panc 04.03 | Pancreatic | 0.1 µM | [1] |

| SU.86.86 | Pancreatic | 0.6 µM | [1] |

Table 2: Anti-proliferative Activity of BML-281 in Pancreatic Cancer Cell Lines.

Signaling Pathway: Modulation of Non-Canonical Wnt Signaling

Recent studies have elucidated the role of BML-281 in promoting neuronal differentiation through the modulation of the non-canonical Wnt signaling pathway.[2][3] Specifically, BML-281 treatment has been shown to increase the expression of Wnt5a, a key ligand in non-canonical Wnt signaling.[2] This leads to the activation of two distinct downstream branches: the Wnt/Ca²⁺ pathway and the Planar Cell Polarity (PCP) pathway.[2]

Activation of these pathways ultimately leads to the regulation of downstream effectors such as Protein Kinase C (PKC), Cdc42, RhoA, Rac1/2/3, and phosphorylated c-Jun N-terminal kinase (p-JNK), which are critical for the morphological changes and gene expression patterns associated with mature neurons.[2][3]

Caption: BML-281's modulation of the non-canonical Wnt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize BML-281.

HDAC Inhibition Assay

This assay is used to determine the inhibitory activity of BML-281 against specific HDAC isoforms.

-

Reagents and Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing Trichostatin A and trypsin)

-

BML-281 stock solution (in DMSO)

-

384-well black microplates

-

-

Procedure:

-

Prepare serial dilutions of BML-281 in assay buffer.

-

In a 384-well plate, add the diluted BML-281 or vehicle (DMSO) to the appropriate wells.

-

Add the recombinant HDAC enzyme to each well.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate for 1 hour at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate IC50 values using non-linear regression analysis.

-

Cell Viability (MTT) Assay

This assay measures the anti-proliferative effects of BML-281 on cancer cell lines.

-

Reagents and Materials:

-

Pancreatic cancer cell lines (e.g., BxPC-3, Mia Paca-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

BML-281 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of BML-281 or vehicle (DMSO) for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

-

Western Blot Analysis of Wnt Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the Wnt signaling pathway following BML-281 treatment.

-

Reagents and Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Wnt5a, p-JNK, JNK, PKC, etc.

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Treat SH-SY5Y cells with BML-281 at the desired concentrations and time points.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel compound like BML-281.

Caption: A typical experimental workflow for the evaluation of BML-281.

Conclusion

BML-281 is a powerful chemical probe for studying the biological functions of HDAC6 and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity, combined with its ability to modulate the non-canonical Wnt signaling pathway, make it a valuable tool for research in neurobiology and oncology. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of BML-281 and other selective HDAC6 inhibitors.

References

In-depth Technical Guide: The Role of BML-288 in Cyclic GMP Signaling

Notice to the Reader: Despite a comprehensive search for scientific literature and technical data, there is currently no publicly available information to substantiate a link between the chemical compound BML-288 and the cyclic GMP (cGMP) signaling pathway. This compound is listed by chemical suppliers as a research compound with the CAS number 851681-89-5 and molecular formula C14H10N4O3S. However, its biological target, mechanism of action, and any potential effects on cGMP or other signaling pathways remain undocumented in the scientific literature.

Therefore, this guide will instead provide a comprehensive overview of the core principles of cyclic GMP signaling, a critical pathway in cellular communication. This will include the synthesis, degradation, and downstream effects of cGMP, which are relevant to researchers, scientists, and drug development professionals. While we cannot directly address this compound, this guide will cover the fundamental concepts and experimental approaches that would be necessary to characterize a novel compound's interaction with this pathway.

The Cyclic GMP Signaling Pathway: A Core Overview

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger involved in a multitude of physiological processes, including vasodilation, retinal phototransduction, neurotransmission, and intestinal fluid and electrolyte homeostasis.[1][2] The intracellular concentration of cGMP is tightly regulated by the balance between its synthesis by guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[2][3]

Synthesis of cGMP: Guanylyl Cyclases

There are two major classes of guanylyl cyclases:

-

Soluble Guanylyl Cyclase (sGC): Found in the cytoplasm, sGC is the primary receptor for nitric oxide (NO).[3] The binding of NO to the heme prosthetic group of sGC induces a conformational change that activates the enzyme, leading to the conversion of guanosine triphosphate (GTP) to cGMP.

-

Particulate Guanylyl Cyclase (pGC): These are transmembrane receptors with an extracellular ligand-binding domain and an intracellular catalytic domain. They are activated by peptide hormones such as natriuretic peptides (e.g., atrial natriuretic peptide, ANP).[1][3]

Degradation of cGMP: Phosphodiesterases

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby terminating their signaling.[2] Several PDE families can hydrolyze cGMP, with PDE5, PDE6, and PDE9 showing high specificity for this second messenger. The activity of these enzymes is a critical determinant of the duration and amplitude of the cGMP signal.

Downstream Effectors of cGMP

cGMP exerts its physiological effects by interacting with three main classes of downstream effector proteins:

-

cGMP-dependent Protein Kinases (PKGs): Activation of PKG by cGMP leads to the phosphorylation of a wide range of substrate proteins, which in turn modulates various cellular functions such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of gene expression.[4]

-

Cyclic Nucleotide-gated (CNG) Ion Channels: These channels are directly gated by the binding of cyclic nucleotides. In the retina, cGMP-gated channels are essential for phototransduction.

-

cGMP-regulated Phosphodiesterases: Some PDEs, such as PDE2 and PDE3, have allosteric binding sites for cGMP. The binding of cGMP to these sites can modulate their hydrolytic activity towards cAMP, thus providing a mechanism for cross-talk between the cGMP and cAMP signaling pathways.

Experimental Protocols for Investigating a Novel Compound's Effect on cGMP Signaling

To characterize the potential interaction of a compound like this compound with the cGMP pathway, a series of well-defined experiments would be required. Below are generalized protocols for key assays.

In Vitro Enzyme Activity Assays

Objective: To determine if the compound directly inhibits or activates guanylyl cyclases or phosphodiesterases.

Methodology for PDE Inhibition Assay:

-

Reagents and Materials: Recombinant human PDE enzyme (e.g., PDE5A), cGMP substrate, the test compound (e.g., this compound) at various concentrations, assay buffer, and a detection system (e.g., fluorescence polarization, luminescence, or colorimetric).

-

Procedure: a. Prepare a reaction mixture containing the assay buffer and the PDE enzyme. b. Add the test compound at a range of concentrations to the reaction mixture. Include a known inhibitor as a positive control and a vehicle control (e.g., DMSO). c. Initiate the reaction by adding the cGMP substrate. d. Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time. e. Stop the reaction and measure the amount of remaining cGMP or the product (5'-GMP) using the chosen detection method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Methodology for Guanylyl Cyclase Activation Assay:

-

Reagents and Materials: Recombinant sGC or membrane preparations containing pGC, GTP substrate, an activator (e.g., NO donor for sGC or ANP for pGC), the test compound, assay buffer, and a cGMP detection kit (e.g., ELISA or TR-FRET).

-

Procedure: a. Prepare a reaction mixture containing the assay buffer and the guanylyl cyclase. b. Add the test compound at various concentrations. c. Add the specific activator (e.g., SNAP for sGC) to stimulate enzyme activity. d. Initiate the reaction by adding the GTP substrate. e. Incubate the reaction at a controlled temperature for a defined period. f. Terminate the reaction and measure the amount of cGMP produced using a cGMP immunoassay.

-

Data Analysis: Plot the concentration of cGMP produced against the concentration of the test compound to determine if it enhances the activity of the guanylyl cyclase.

Cell-Based cGMP Assays

Objective: To measure the effect of the compound on intracellular cGMP levels in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., vascular smooth muscle cells, platelets, or a cell line overexpressing a specific PDE or GC) to confluence in appropriate multi-well plates.

-

Pre-treatment: Pre-incubate the cells with the test compound at various concentrations for a specified time.

-

Stimulation: Stimulate the cells with a known activator of cGMP production (e.g., an NO donor or a natriuretic peptide) to induce a measurable cGMP response.

-

Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular contents.

-

cGMP Measurement: Quantify the intracellular cGMP concentration using a commercially available cGMP immunoassay kit (e.g., ELISA, TR-FRET).

-

Data Analysis: Compare the cGMP levels in compound-treated cells to vehicle-treated controls to determine if the compound potentiates or inhibits the cGMP response.

Quantitative Data Presentation

Should a compound like this compound be characterized, the quantitative data from the aforementioned assays would be crucial for understanding its potency and mechanism of action. The following tables provide a template for how such data would be presented.

Table 1: In Vitro Enzymatic Activity of a Hypothetical cGMP-Modulating Compound

| Enzyme Target | Assay Type | Parameter | Value |

| PDE5A | Inhibition | IC50 | e.g., 10 nM |

| sGC | Activation | EC50 | e.g., 1 µM |

Table 2: Cellular Activity of a Hypothetical cGMP-Modulating Compound

| Cell Line | Stimulus | Parameter | Value |

| Vascular Smooth Muscle Cells | Sodium Nitroprusside (NO donor) | cGMP Accumulation (EC50) | e.g., 100 nM |

| Platelets | ANP | Inhibition of Aggregation (IC50) | e.g., 50 nM |

References

- 1. Guanylyl cyclases and signaling by cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzo Life Sciences BML-260 (10mg). CAS: 101439-76-3, Quantity: Each of | Fisher Scientific [fishersci.com]

- 3. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signalling by cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BML-284 (Wnt Signaling Activator)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-284 is a cell-permeable small molecule that acts as a potent activator of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] It functions by inducing TCF (T-cell factor)/LEF (lymphoid enhancer factor)-dependent transcriptional activity, a key downstream event in this pathway.[1][3][4] Notably, BML-284 activates Wnt signaling without inhibiting Glycogen Synthase Kinase 3β (GSK-3β), suggesting a mechanism of action that differs from many other Wnt pathway agonists.[3][5] This property makes BML-284 a valuable tool for studying the intricate roles of Wnt signaling in various biological processes, including development, tissue homeostasis, and disease pathogenesis.

Mechanism of Action

The canonical Wnt signaling pathway is crucial for cell fate determination, proliferation, and migration. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor Frizzled (Fzd) and co-receptor LRP5/6 leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the expression of Wnt target genes. BML-284 mimics the effect of Wnt ligands, leading to the accumulation of β-catenin and the subsequent activation of TCF/LEF-mediated transcription.[6]

Data Presentation

Quantitative Data for BML-284 in Cell Culture

| Cell Line | Concentration | Incubation Time | Observed Effect |

| 293T | 0.7 µM (EC50) | 24 hours | Induction of TCF-dependent transcriptional activity.[1][3][4] |

| Human Gastric Cancer (MNK45, AGS) | 10 µM | 24 hours | Increased β-catenin expression; increased cell migration and invasion.[2][7] |

| Human Brain Endothelial (hCMEC/D3) | 10 µM - 20 µM | 16 hours | Increased nuclear and perinuclear β-catenin staining.[1] |

| Human Trabecular Meshwork (HTM) | 0.1 µM | 7 days | Increased expression of Axin2 and myocilin.[5] |

| FaDu (Oral Cancer) | 0.7 µM | 24 hours | Activation of Wnt-3/pGSK3β signaling.[8] |

| Melanoma (A375, A875) | Not Specified | Not Specified | Promoted colony formation and expression of stemness markers.[9] |

Mandatory Visualizations

Caption: BML-284 activates the Wnt/β-catenin signaling pathway.

Caption: General experimental workflow for cell-based assays with BML-284.

Experimental Protocols

Cell Culture and BML-284 Treatment

This protocol provides a general guideline for treating adherent cells with BML-284. Specific conditions such as cell seeding density and incubation times should be optimized for each cell line and experiment.

Materials:

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

BML-284

-

DMSO (for stock solution)

-

Phosphate-Buffered Saline (PBS)

-

Sterile multi-well plates (e.g., 6-well, 24-well, or 96-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency in a T-75 flask.

-

Trypsinize and count the cells.

-

Seed the cells into multi-well plates at a predetermined density to reach 60-70% confluency at the time of treatment.

-

Incubate the plates at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.

-

-

BML-284 Preparation:

-

Prepare a 10 mM stock solution of BML-284 in DMSO. Store at -20°C or -80°C for long-term storage.

-

On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1 µM, 0.7 µM, 10 µM). Prepare a vehicle control using the same concentration of DMSO as in the highest BML-284 concentration.

-

-

Cell Treatment:

-

Carefully aspirate the old medium from the wells.

-

Add the medium containing the desired concentration of BML-284 or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 16, 24, or 48 hours).

-

-

Downstream Analysis:

-

After incubation, proceed with the desired downstream analysis, such as cell viability assays, protein extraction for Western blotting, or reporter gene assays.

-

Wnt/β-catenin Signaling Reporter Assay (TOPFlash Assay)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which is a hallmark of canonical Wnt pathway activation.

Materials:

-

293T cells (or other suitable cell line)

-

Super8xTOPFlash and Super8xFOPFlash reporter plasmids

-

Transfection reagent

-

BML-284

-

Luciferase assay system (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Transfection:

-

Seed 293T cells in a 24-well plate.

-

Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of BML-284 (e.g., 0.1 µM to 10 µM) or a vehicle control.

-

-

Lysis and Measurement:

-

After 24 hours of treatment, wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the TOPFlash/FOPFlash luciferase activity to the Renilla luciferase activity.

-

The fold change in reporter activity is calculated relative to the vehicle-treated control.

-

Western Blot for β-catenin Accumulation

This protocol is used to detect changes in the total β-catenin protein levels following treatment with BML-284.

Materials:

-

Treated and control cells in a 6-well plate

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin (and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

After treatment with BML-284, place the culture plate on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensity and normalize to the loading control.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BML 284, Wnt signaling activator (CAS 853220-52-7) | Abcam [abcam.com]

- 4. abmole.com [abmole.com]

- 5. Small-molecule inhibition of Wnt signaling abrogates dexamethasone-induced phenotype of primary human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoswitchable agonists for visible-light activation of the Wnt signaling pathway - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01827C [pubs.rsc.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Dissolving BML-288 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-288 is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), a key enzyme in the regulation of cyclic nucleotide signaling pathways.[1] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for the solubilization of this compound and its preparation for use in cell-based experiments.

This compound has a molecular weight of 314.32 g/mol . It is a cell-permeable compound that functions by inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling cascades.

Quantitative Data Summary

The following table summarizes the key solubility and stock solution parameters for this compound.

| Parameter | Value | Source |

| Molecular Weight | 314.32 g/mol | N/A |

| Solubility in DMSO | Up to 25 mg/mL | [1] |

| Solubility in Water | Up to 20 mg/mL | [1] |

| Recommended Stock Solution Concentration | 10 mM in 100% DMSO | General Practice |

| Recommended Final DMSO Concentration in Media | < 0.5% (ideally ≤ 0.1%) | General Practice |

| Storage of Stock Solution | -20°C for up to 2 weeks | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 314.32 g/mol x 1000 mg/g

-

Mass (mg) = 3.14 mg

-

-

-

Weighing the this compound:

-

Carefully weigh out 3.14 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Ensuring Complete Dissolution:

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The solution is stable for at least two weeks at this temperature.[1]

-

Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions in cell culture medium for treating cells in a typical 96-well plate format.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed complete cell culture medium

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Determine the Final Assay Concentration:

-

Decide on the final concentrations of this compound to be tested in your assay (e.g., 1 µM, 10 µM, 100 µM).

-

-

Calculate the Dilution Factor:

-

To maintain a final DMSO concentration at or below 0.1%, a dilution factor of at least 1:1000 from the stock solution is recommended.

-

For a 10 mM stock solution, a 1:1000 dilution results in a 10 µM final concentration.

-

-

Serial Dilutions (Example for a 10 µM final concentration):

-

Step 1: Intermediate Dilution (Optional but recommended for lower concentrations):

-

Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 by adding 2 µL of the stock to 198 µL of medium to get a 100 µM intermediate solution.

-

-

Step 2: Final Dilution:

-

Add the required volume of the stock or intermediate solution to the wells of the cell culture plate containing cells and medium.

-

Example for a final volume of 200 µL per well:

-

To achieve a 10 µM final concentration from a 10 mM stock, add 0.2 µL of the 10 mM stock to 199.8 µL of medium in the well.

-

To achieve a 1 µM final concentration, you can add 0.2 µL of the 1 mM intermediate solution (prepared by a 1:10 dilution of the 10mM stock in medium) to 199.8 µL of medium.

-

Alternatively, for a 1 µM final concentration, you can perform a 1:10 dilution from the 10 µM working solution.

-

-

-

-

Vehicle Control:

-

It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound. For example, if the highest this compound concentration results in a 0.1% DMSO final concentration, the vehicle control wells should also contain 0.1% DMSO in the cell culture medium.

-

-

Mixing and Incubation:

-

Gently mix the contents of the wells after adding the compound. Incubate the cells for the desired duration of the experiment.

-

Visualizations

Experimental Workflow

References

Application Notes and Protocols for BML-281 (Wnt Activator) in Primary Neurons